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molecular formula C9H12O3S B8776197 3,4,5-TRIMETHOXYBENZENE-1-THIOL

3,4,5-TRIMETHOXYBENZENE-1-THIOL

Cat. No. B8776197
M. Wt: 200.26 g/mol
InChI Key: BLFIUDXNGYVYMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924304B2

Procedure details

A room temperature suspension of zinc powder (430 mg, 6.56 mmol) and dichlorodimethylsilane (0.80 mL, 6.59 mmol) in 1,2-dichloroethane (15 mL) was treated with a solution of 3,4,5-trimethoxybenzenesulfonyl chloride (500 mg, 1.87 mmol) and 1,3-dimethyl-2-imidazolidinone (647 mg, 5.67 mmol) in 1,2-dichloroethane (15 mL). The reaction was heated to 75° C. for 1 hour, cooled to room temperature, filtered, and concentrated. The concentrate was dissolved in methanol, concentrated, dissolved in methanol, and concentrated. The concentrate was purified by flash column chromatography on silica gel with dichloromethane to provide the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
647 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
430 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Si](Cl)(C)C.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([S:18](Cl)(=O)=O)[CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15].CN1CCN(C)C1=O>ClCCCl.[Zn]>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([SH:18])[CH:11]=[C:12]([O:16][CH3:17])[C:13]=1[O:14][CH3:15]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)S(=O)(=O)Cl
Name
Quantity
647 mg
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl[Si](C)(C)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
430 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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